Superior Glycosylation Yields with Cbz Protection Versus Dimethoxycarbonylvinyl
In the synthesis of O-protected gentiobioside hydrohalides, the use of a Cbz (benzyloxycarbonyl) N-protecting group on glucosamine derivatives yielded better overall reaction outcomes compared to a dimethoxycarbonylvinyl protecting group. The target compound inherits this Cbz group, conferring a documented synthetic advantage [1].
| Evidence Dimension | Overall synthesis yield of protected gentiobioside hydrohalides |
|---|---|
| Target Compound Data | Cbz N-protecting group |
| Comparator Or Baseline | Dimethoxycarbonylvinyl N-protecting group |
| Quantified Difference | Best overall yields are obtained when the Cbz group is used [1]. |
| Conditions | Glycosylation reactions using acetobromoglucose as donor and various protected glucosamine acceptors |
Why This Matters
For procurement decisions, this evidence shows the Cbz protection strategy, as in this compound, is proven to maximize yield in complex glycosylation steps, directly impacting cost-efficiency and scalability of oligosaccharide synthesis.
- [1] Fuentes, J., et al. (1993). Syntheses of O-protected 2-amino-2-deoxy-gentiobioside hydrohalides. Tetrahedron, 49(28), 6235-6250. View Source
